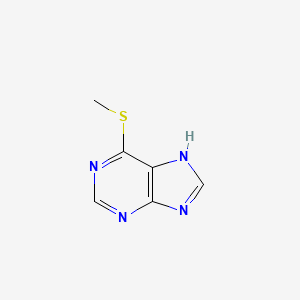

6-(Methylthio)purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJIQXGRFSPYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901654 | |

| Record name | 6-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-66-8 | |

| Record name | 6-Methylmercaptopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylthiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylthio)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLMERCAPTOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 6-(Methylthio)purine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methylthio)purine (6-MTP), and its ribonucleoside form, 6-methylmercaptopurine (B131649) ribonucleoside (6-MMPR), are pivotal players in the landscape of antimetabolite therapeutics. As a key metabolite of the widely used thiopurine drug 6-mercaptopurine (B1684380) (6-MP), 6-MTP's mechanism of action is centered on the disruption of de novo purine (B94841) biosynthesis, a fundamental pathway for cellular proliferation. This targeted inhibition leads to the depletion of essential purine nucleotides, culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Data Presentation: Quantitative Cytotoxicity

The cytotoxic effects of this compound and its parent compound, 6-mercaptopurine, have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the available IC50 data.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | MCF7 | SRB Assay | 23.6 | [1] |

| 6-mercaptopurine | HepG2 | MTT Assay | 32.25 | |

| 6-mercaptopurine | MCF-7 | MTT Assay | >100 | |

| 6-mercaptopurine | Jurkat | Viability | ~50 | [2] |

Core Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary mechanism of action of this compound is the potent inhibition of de novo purine biosynthesis. This is achieved through its metabolic conversion to the active metabolite, methylthioinosine monophosphate (MeTIMP).

Metabolic Activation of this compound

6-Mercaptopurine (6-MP) is metabolized in the cell to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is then methylated by thiopurine S-methyltransferase (TPMT) to form methylthioinosine monophosphate (MeTIMP)[2][3]. Alternatively, 6-methylmercaptopurine ribonucleoside (6-MMPR) can be directly converted to MeTIMP by adenosine (B11128) kinase[3].

Inhibition of Amidophosphoribosyltransferase (PPAT)

MeTIMP acts as a potent feedback inhibitor of the enzyme amidophosphoribosyltransferase (PPAT), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT)[4][5][6]. PPAT catalyzes the first committed step in the de novo purine synthesis pathway: the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine. By inhibiting PPAT, MeTIMP effectively shuts down the entire de novo purine synthesis cascade.

Downstream Cellular Consequences

The inhibition of de novo purine synthesis by 6-MTP leads to a depletion of the intracellular pools of adenine (B156593) and guanine (B1146940) nucleotides. This purine starvation has profound consequences for cellular function, ultimately leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Depletion of purine nucleotides disrupts DNA replication and RNA synthesis, leading to the activation of cell cycle checkpoints. Thiopurines have been shown to induce a G2/M phase arrest and a delay in S-phase progression[7][8]. This process is often mediated by the tumor suppressor protein p53. In response to cellular stress, p53 is activated (phosphorylated) and induces the expression of downstream targets, such as the cyclin-dependent kinase inhibitor p21[7][8]. p21, in turn, can inhibit the activity of cyclin/CDK complexes, leading to a halt in cell cycle progression.

Apoptosis Induction

Prolonged purine nucleotide depletion and cell cycle arrest ultimately trigger programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism. Activated p53 can induce the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis). This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell[9][10][11].

Experimental Protocols

Measurement of De Novo Purine Synthesis Inhibition

This protocol is adapted from methods utilizing radiolabeled glycine (B1666218) to measure the rate of de novo purine synthesis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Purine-free cell culture medium

-

[¹⁴C]glycine or [¹⁵N]glycine

-

This compound or 6-methylmercaptopurine ribonucleoside

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials (for ¹⁴C) or LC-MS (for ¹⁵N)

-

Cell lysis buffer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Wash the cells with phosphate-buffered saline (PBS) and then incubate in purine-free medium for a designated period to stimulate the de novo pathway.

-

Treat the cells with various concentrations of 6-MTP or 6-MMPR for a specified time. Include a vehicle control.

-

Add radiolabeled glycine to the medium and incubate for a time course (e.g., 1, 2, 4 hours).

-

To terminate the incorporation, wash the cells with ice-cold PBS.

-

Precipitate the macromolecules by adding cold 10% TCA.

-

Wash the precipitate with cold 5% TCA to remove unincorporated radiolabel.

-

Lyse the cells in the precipitate with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

For ¹⁴C, measure the radioactivity of the lysate using a scintillation counter. For ¹⁵N, analyze the incorporation into purine nucleotides by LC-MS.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the rate of glycine incorporation as a measure of de novo purine synthesis and determine the inhibitory effect of 6-MTP/6-MMPR.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol (B145695)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to the cell suspension.

-

Add 5 µL of PI solution immediately before analysis.

-

Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Experimental Workflow

A typical experimental workflow to characterize the mechanism of action of an antiproliferative compound like this compound is outlined below.

Conclusion

This compound exerts its potent antiproliferative effects through a well-defined mechanism of action. By serving as a precursor to the active metabolite MeTIMP, it effectively targets and inhibits the de novo purine synthesis pathway at the rate-limiting step catalyzed by PPAT. The resulting purine nucleotide depletion triggers a cascade of cellular events, including p53-mediated cell cycle arrest and the induction of the intrinsic pathway of apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate and characterize the intricate molecular details of 6-MTP's action and to explore its therapeutic potential in various cancer contexts.

References

- 1. Rat Ppat (Amidophosphoribosyltransferase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolomic Characterization of the Antiproliferative Activity of Bioactive Compounds from Fruit By-Products Against Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomic Characterization of the Antiproliferative Activity of Bioactive Compounds from Fruit By-Products Against Colon Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. Human p53 is phosphorylated on serines 6 and 9 in response to DNA damage-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-mercaptopurine (6-MP) induces p53-mediated apoptosis of neural progenitor cells in the developing fetal rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 6-(Methylthio)purine: A Technical Guide for Researchers

An In-depth Examination of a Key Thiopurine Metabolite in Drug Development and Therapy

Abstract

6-(Methylthio)purine (6-MeMP), also known as 6-methylmercaptopurine (B131649), is a pivotal metabolite of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine (B1684380). These medications are cornerstones in the treatment of various cancers, particularly acute lymphoblastic leukemia, and autoimmune diseases. The metabolic fate of thiopurines is a critical determinant of both their therapeutic efficacy and toxicity. This technical guide provides a comprehensive overview of the biological role of 6-MeMP, focusing on its metabolic pathway, mechanism of action, and clinical significance. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in this field.

Introduction

Thiopurine drugs are purine (B94841) antimetabolites that exert their effects by interfering with nucleic acid synthesis.[1] Upon administration, these prodrugs undergo extensive intracellular metabolism, leading to the formation of two major classes of active metabolites: thioguanine nucleotides (TGNs) and this compound ribonucleotides (6-MMPNs), derived from 6-MeMP. While TGNs are primarily responsible for the cytotoxic and immunosuppressive effects through their incorporation into DNA and RNA, 6-MeMP and its derivatives play a distinct and significant role.[2][3] This guide delves into the multifaceted biological functions of 6-MeMP.

Metabolism of this compound

The formation of 6-MeMP is a critical step in the metabolism of 6-mercaptopurine (6-MP). This reaction is catalyzed by the enzyme thiopurine S-methyltransferase (TPMT).[2] Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity among individuals, impacting the balance between the production of TGNs and 6-MeMP.[1][4] Individuals with low TPMT activity tend to accumulate higher levels of TGNs, increasing the risk of myelosuppression, while those with high TPMT activity may produce more 6-MeMP, which has been associated with hepatotoxicity.[5][6]

Mechanism of Action

The primary mechanism of action of 6-MeMP is the inhibition of de novo purine synthesis.[1][7] Its ribonucleotide form, methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the first committed step in this pathway.[8][9] By blocking de novo purine synthesis, 6-MeMP depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3][10]

Recent studies have also suggested that 6-mercaptopurine and its metabolites can influence other cellular signaling pathways. For instance, 6-MP has been shown to inhibit the activation of the small GTPase Rac1, a key regulator of cell adhesion, migration, and proliferation.[11] This inhibition can contribute to the immunosuppressive effects of thiopurines by affecting T-cell function.[11]

Biological Effects

Cell Cycle Arrest and Apoptosis

The depletion of purine nucleotides by 6-MeMP leads to the arrest of cells in the S phase of the cell cycle.[12] Prolonged inhibition of DNA synthesis triggers apoptotic pathways, contributing to the cytotoxic effects of thiopurine drugs.[3][13] Studies have shown that 6-mercaptopurine treatment can induce apoptosis in various cell types, including neural progenitor cells and T-lymphocytes.[14][15][16]

Hepatotoxicity

A significant clinical concern associated with high levels of 6-MeMP is hepatotoxicity.[2] While the exact mechanism is not fully elucidated, it is believed to be a dose-dependent phenomenon.[17] Monitoring of 6-MeMP levels in patients undergoing thiopurine therapy is crucial to mitigate the risk of liver injury.[2]

Quantitative Data

The following tables summarize key quantitative data related to the clinical monitoring and effects of 6-MeMP.

Table 1: Clinical Reference Ranges for Thiopurine Metabolites in Red Blood Cells

| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Toxic Level (pmol/8x10⁸ RBC) | Associated Toxicity |

| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450[2] | > 450 | Myelosuppression |

| 6-Methylmercaptopurine (6-MMP) | < 5700[2] | > 5700[2] | Hepatotoxicity |

Table 2: 6-MMP Levels and Risk of Hepatotoxicity in IBD Patients

| 6-MMP Level (pmol/8x10⁸ RBC) | Prevalence of Hepatotoxicity | Reference |

| > 5700 | Three-fold increased risk | [18] |

| > 5300 | 5 times higher risk compared to levels below this threshold | [8] |

| Mean level in patients with hepatotoxicity | 10,537 | [8] |

| Mean level in patients without hepatotoxicity | 3,452 | [8] |

Experimental Protocols

Measurement of 6-Methylmercaptopurine in Red Blood Cells by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of 6-MeMP in red blood cells.

Materials:

-

Whole blood sample collected in an EDTA tube.

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and UV detector.

-

Methanol, water, and other necessary reagents for the mobile phase.

Procedure:

-

Sample Preparation:

-

Isolate red blood cells (RBCs) by centrifugation of the whole blood sample.

-

Lyse a known quantity of RBCs.

-

Precipitate proteins using perchloric acid.

-

Centrifuge to pellet the protein precipitate.

-

-

Hydrolysis:

-

Transfer the supernatant to a new tube.

-

Add DTT to the supernatant.

-

Heat the sample to hydrolyze 6-methylmercaptopurine ribonucleotides to 6-methylmercaptopurine.

-

-

HPLC Analysis:

-

Inject the hydrolyzed sample into the HPLC system.

-

Separate the metabolites on the C18 column using an appropriate mobile phase.

-

Detect 6-MeMP using a UV detector at a specific wavelength.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 6-MeMP.

-

Determine the concentration of 6-MeMP in the sample by comparing its peak area to the standard curve.

-

Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay

This protocol describes a method to determine TPMT enzyme activity in red blood cells, which is crucial for predicting a patient's metabolic profile for thiopurine drugs.

Materials:

-

Red blood cell lysate.

-

S-adenosyl-L-methionine (SAM) as a methyl group donor.

-

6-mercaptopurine as the substrate.

-

Reagents to stop the reaction and for subsequent analysis.

-

HPLC or other analytical instrument to measure the product, 6-methylmercaptopurine.

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the RBC lysate, 6-mercaptopurine, and SAM.

-

Incubate the mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching agent, such as perchloric acid.

-

-

Product Measurement:

-

Separate the reaction mixture components using HPLC.

-

Quantify the amount of 6-methylmercaptopurine produced.

-

-

Activity Calculation:

-

Calculate the TPMT enzyme activity based on the rate of 6-methylmercaptopurine formation, typically expressed as units per milliliter of packed red blood cells.

-

Assessment of De Novo Purine Synthesis Inhibition

This protocol provides a framework for assessing the inhibitory effect of 6-MeMP on de novo purine synthesis by measuring the activity of phosphoribosyl pyrophosphate amidotransferase (PPAT).

Materials:

-

Cell line of interest.

-

This compound.

-

[¹⁴C]-glycine or another labeled precursor.

-

Cell lysis buffer.

-

Reagents for scintillation counting or mass spectrometry.

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired confluency.

-

Treat the cells with varying concentrations of 6-MeMP for a specified duration.

-

-

Metabolic Labeling:

-

Add a labeled precursor, such as [¹⁴C]-glycine, to the cell culture medium.

-

Incubate for a period to allow for incorporation into newly synthesized purines.

-

-

Extraction of Metabolites:

-

Lyse the cells and extract the intracellular metabolites.

-

-

Analysis of Labeled Purines:

-

Separate the purine nucleotides by chromatography.

-

Quantify the amount of the radiolabel incorporated into the purine pool using scintillation counting or mass spectrometry.

-

-

Data Analysis:

-

Compare the level of labeled purine synthesis in 6-MeMP-treated cells to untreated control cells to determine the extent of inhibition.

-

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol describes the use of Annexin V staining to detect apoptosis in cells treated with thiopurines.

Materials:

-

Cells treated with the thiopurine drug.

-

Annexin V-FITC (or another fluorochrome conjugate).

-

Propidium Iodide (PI).

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells after treatment.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Rac1 Activation Assay (G-LISA)

This protocol outlines a G-LISA (GTPase-linked immunosorbent assay) for measuring the activation of Rac1 in response to 6-mercaptopurine treatment.

Materials:

-

Cell lysates from control and 6-mercaptopurine-treated cells.

-

Rac1 G-LISA kit (containing a plate pre-coated with a Rac-GTP-binding protein).

-

Anti-Rac1 primary antibody.

-

HRP-conjugated secondary antibody.

-

Substrate for HRP.

-

Plate reader.

Procedure:

-

Lysate Incubation:

-

Add cell lysates to the wells of the G-LISA plate. Active, GTP-bound Rac1 will bind to the protein-coated wells.

-

-

Washing:

-

Wash the wells to remove unbound proteins, including inactive, GDP-bound Rac1.

-

-

Antibody Incubation:

-

Add the anti-Rac1 primary antibody to the wells.

-

Incubate to allow the antibody to bind to the captured active Rac1.

-

Wash the wells.

-

Add the HRP-conjugated secondary antibody and incubate.

-

-

Detection:

-

Wash the wells and add the HRP substrate.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the amount of active Rac1 in the cell lysate. Compare the signals from treated and untreated cells to determine the effect of 6-mercaptopurine on Rac1 activation.

-

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the biological role of this compound.

Caption: Metabolic pathway of thiopurine drugs.

Caption: Workflow for 6-MeMP measurement in RBCs.

Caption: Inhibition of Rac1 signaling by 6-MP.

Conclusion

This compound is a clinically significant metabolite of thiopurine drugs with a well-defined role in the inhibition of de novo purine synthesis. Its formation is dependent on the activity of TPMT, a key enzyme with significant pharmacogenetic variability. While high levels of 6-MeMP are associated with hepatotoxicity, its contribution to the overall therapeutic effect of thiopurines through purine synthesis inhibition is crucial. A thorough understanding of the metabolism and biological actions of 6-MeMP is essential for optimizing thiopurine therapy, minimizing adverse effects, and developing novel therapeutic strategies. The data and protocols provided in this guide serve as a valuable resource for researchers and clinicians working in this important area of pharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. RAC1 G-LISA activation assay [bio-protocol.org]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. stackoverflow.com [stackoverflow.com]

- 5. researchgate.net [researchgate.net]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Experimental design for multi†drug combination studies using signaling networks [ideas.repec.org]

- 8. maxanim.com [maxanim.com]

- 9. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rac1 G-LISA Activation Assay Kit (colorimetric) Rac1 G-LISA活化分析试剂盒(比色法)_北京伊普瑞斯技术开发有限公司 [express-cn.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Phase separation of the PRPP amidotransferase into dynamic condensates promotes de novo purine synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 15. sketchviz.com [sketchviz.com]

- 16. PPAT phosphoribosyl pyrophosphate amidotransferase ATASE GPAT PRAT | Sigma-Aldrich [sigmaaldrich.com]

- 17. escholarship.org [escholarship.org]

- 18. graphviz.org [graphviz.org]

6-(Methylthio)purine: A Key Metabolite in 6-Mercaptopurine Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-mercaptopurine (B1684380) (6-MP), a cornerstone in the treatment of acute lymphoblastic leukemia (ALL) and autoimmune diseases, is a prodrug that undergoes extensive intracellular metabolism to exert its therapeutic and toxic effects.[1][2] A critical metabolic pathway is the S-methylation of 6-MP, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), to form 6-(methylthio)purine, also referred to as 6-methylmercaptopurine (B131649) (6-MMP).[3][4] The formation and accumulation of 6-MMP and its subsequent nucleotide derivatives have significant clinical implications, including hepatotoxicity and the modulation of the overall therapeutic efficacy of 6-MP.[5][6] This technical guide provides a comprehensive overview of this compound as a metabolite of 6-mercaptopurine, focusing on its biochemistry, analytical quantification, and clinical relevance.

Biochemical Pathway of 6-Mercaptopurine Metabolism

The metabolic fate of 6-mercaptopurine is complex, involving competing anabolic and catabolic pathways. Three major enzymes govern its metabolism: xanthine (B1682287) oxidase (XO), hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and thiopurine S-methyltransferase (TPMT).[3][7]

-

Anabolic Pathway (Activation): HGPRT converts 6-MP into 6-thioinosine monophosphate (6-TIMP), which is subsequently metabolized to the active cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs).[3][8] These active metabolites are responsible for the therapeutic effects of 6-MP through their incorporation into DNA and RNA.[1][9]

-

Catabolic Pathways (Inactivation):

The balance between these pathways is crucial in determining both the efficacy and toxicity of 6-MP therapy.

Metabolic pathway of 6-mercaptopurine.

Role of Thiopurine S-Methyltransferase (TPMT)

TPMT is a cytosolic enzyme that plays a pivotal role in the metabolism of thiopurine drugs.[2] The activity of TPMT is highly variable among individuals due to genetic polymorphisms.[8][10] Patients with deficient TPMT activity metabolize less 6-MP to 6-MMP, leading to a shunting of the metabolic pathway towards the production of higher levels of the active 6-TGNs.[11] This can result in severe, life-threatening myelosuppression if standard doses of 6-MP are administered.[2][10] Conversely, individuals with high or normal TPMT activity may produce higher levels of 6-MMP, which has been associated with hepatotoxicity.[5][6] Therefore, TPMT genotyping or phenotyping is often performed prior to initiating thiopurine therapy to guide dosing.[10]

TPMT activity and metabolite levels.

Quantitative Data

The monitoring of 6-MP metabolite concentrations in red blood cells (RBCs) is a valuable tool for optimizing therapy, assessing compliance, and minimizing toxicity.[12][13]

| Parameter | Value | Reference |

| Therapeutic Target Ranges | ||

| 6-Thioguanine Nucleotides (6-TGN) | 235–450 pmol/8x10⁸ RBC | [13][14] |

| 6-Methylmercaptopurine (6-MMP) | ≤ 5700 pmol/8x10⁸ RBC | [13] |

| Pharmacokinetic Parameters | ||

| Half-life of 6-TGN and 6-MMPR | ~5 days | [15] |

| Analytical Method Performance (LC-MS/MS) | ||

| Linear Range (6-TGN) | 0.1–10 µmol/L | [12][16] |

| Linear Range (6-MMPN) | 0.5–100 µmol/L | [12][16] |

| Lower Limit of Quantification (6-TGN) | 0.1 µmol/L | [14] |

| Lower Limit of Quantification (6-MMPN) | 0.5 µmol/L | [14] |

| Analytical Method Performance (HPLC) | ||

| Lowest Detectable Concentration (6-TG) | 3 pmol/8 × 10⁸ erythrocytes | [17] |

| Lowest Detectable Concentration (6-MMP) | 25 pmol/8 × 10⁸ erythrocytes | [17] |

| Quantification Limit (6-TG) | 8 pmol/8 × 10⁸ erythrocytes | [17] |

| Quantification Limit (6-MMP) | 70 pmol/8 × 10⁸ erythrocytes | [17] |

6-MMPN: 6-methylmercaptopurine nucleotides; 6-MMPR: 6-methylmercaptopurine ribonucleotides

Experimental Protocols

The quantification of 6-MP metabolites is typically performed on red blood cell lysates using either high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][18][19] LC-MS/MS methods are generally more sensitive and specific.[1]

Protocol: Quantification of 6-TGN and 6-MMP by LC-MS/MS

This protocol is a synthesized representation based on common methodologies.[1][12][14]

1. Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Isolate red blood cells (RBCs) by centrifugation and washing.

-

Lyse the washed RBCs with a lysing agent (e.g., water or a specific buffer).

2. Hydrolysis:

-

To release the purine (B94841) bases (6-thioguanine and 6-methylmercaptopurine) from their nucleotide forms, perform acid hydrolysis of the RBC lysate.

-

Heat the mixture at 100°C for a defined period (e.g., 45-60 minutes).[18][19]

3. Sample Clean-up:

-

After hydrolysis, centrifuge the sample to pellet precipitated proteins.

-

The supernatant containing the analytes can be directly injected or may require further purification, such as solid-phase extraction.[20]

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

- Use a C18 reverse-phase HPLC column.[14]

- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile (B52724) with formic acid).[21]

-

Mass Spectrometry Detection:

- Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Monitor specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their respective stable isotope-labeled internal standards.[1][14]

- Example MRM transitions: m/z 168.0 → 150.9 for 6-TGN and m/z 158.0 → 110.0 for 6-MMP.[14]

5. Data Analysis:

-

Quantify the concentrations of 6-TGN and 6-MMP by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.

-

Normalize the results to the red blood cell count (e.g., pmol/8x10⁸ RBCs).[22]

Workflow for 6-MP metabolite analysis.

Conclusion

This compound is a clinically significant metabolite of 6-mercaptopurine, formed through the action of TPMT. Its levels, in conjunction with those of the active 6-thioguanine nucleotides, provide valuable information for personalizing 6-MP therapy. The interplay between the genetic variability of TPMT and the resulting metabolite profile underscores the importance of a pharmacogenetically-guided approach to treatment with thiopurine drugs. The analytical methods outlined in this guide are essential tools for researchers and clinicians to monitor and optimize this critical class of medications.

References

- 1. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmascigroup.us [pharmascigroup.us]

- 4. researchgate.net [researchgate.net]

- 5. clinician.nejm.org [clinician.nejm.org]

- 6. researchgate.net [researchgate.net]

- 7. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic Polymorphisms of Drug-Metabolizing Enzymes Involved in 6-Mercaptopurine-Induced Myelosuppression in Thai Pediatric Acute Lymphoblastic Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 10. gastrotraining.com [gastrotraining.com]

- 11. Normal Ranges of Thiopurine Methyltransferase Activity Do Not Affect Thioguanine Nucleotide Concentrations With Azathioprine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]

- 14. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eurekaselect.com [eurekaselect.com]

- 22. mdpi.com [mdpi.com]

The Enzymatic Conversion of 6-Mercaptopurine to 6-(Methylthio)purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP) into its methylated metabolite, 6-(methylthio)purine (6-MMP). This metabolic pathway, primarily catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), is of critical importance in the clinical application of thiopurine drugs for the treatment of various diseases, including acute lymphoblastic leukemia and inflammatory bowel disease.[1] The activity of TPMT can significantly influence the therapeutic efficacy and toxicity of 6-MP.[2]

Core Metabolic Pathway

The S-methylation of 6-mercaptopurine is a key step in its metabolism.[3] This reaction is catalyzed by thiopurine S-methyltransferase (TPMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[4] In this reaction, the methyl group from SAM is transferred to the sulfur atom of 6-MP, resulting in the formation of this compound and S-adenosyl-L-homocysteine (SAH).[4]

Genetic polymorphisms in the TPMT gene can lead to significant inter-individual variations in enzyme activity.[3] Individuals can be classified as having high, intermediate, or low TPMT activity, which impacts the balance between the formation of 6-MMP and other active metabolites of 6-MP.[3] This, in turn, affects both the therapeutic outcome and the risk of adverse drug reactions, such as myelosuppression and hepatotoxicity.[5]

Below is a diagram illustrating the enzymatic conversion of 6-mercaptopurine to this compound.

Quantitative Data

The enzymatic activity of TPMT is a critical determinant of the rate of 6-MMP formation. The following table summarizes the kinetic parameters of human TPMT for the conversion of 6-MP.

| Parameter | Value | Source |

| Michaelis-Menten Constant (Km) for 6-MP | 0.30 mM | [6] |

| 3.2 x 10-4 M (or 0.32 mM) | [4] | |

| Michaelis-Menten Constant (Km) for SAM | 2.7 µM | [6] |

| 1.7 x 10-6 M (or 1.7 µM) | [4] | |

| Maximum Velocity (Vmax) | 31-59 nmol/min/mg of TPMT | [7] |

Experimental Protocols

Determination of TPMT Activity in Red Blood Cells

A common method for assessing TPMT activity involves the incubation of a red blood cell lysate with 6-MP and SAM, followed by the quantification of the produced 6-MMP using high-performance liquid chromatography (HPLC).

1. Sample Preparation:

-

Collect whole blood in an EDTA (lavender-top) tube.

-

Isolate red blood cells (RBCs) by centrifugation and wash with a saline solution.

-

Lyse the RBCs with a hypotonic buffer to release the intracellular contents, including TPMT.

2. Enzymatic Reaction:

-

Prepare a reaction mixture containing the RBC lysate, a known concentration of 6-mercaptopurine, and S-adenosyl-L-methionine in a suitable buffer (e.g., phosphate (B84403) buffer, pH ~7.5).

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a precipitating agent, such as perchloric acid, which also serves to deproteinize the sample.

3. Quantification of 6-MMP by HPLC:

-

Centrifuge the reaction mixture to remove precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC with UV detection.

-

The separation is typically achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Monitor the elution of 6-MMP at its specific UV absorbance maximum.

-

Quantify the amount of 6-MMP produced by comparing the peak area to a standard curve of known 6-MMP concentrations.

HPLC Method for Quantification of 6-MP and 6-MMP in Biological Samples

The following table provides a summary of a typical HPLC methodology for the simultaneous quantification of 6-MP and 6-MMP.

| Parameter | Description | Source |

| Sample Preparation | Erythrocytes (8 x 108 cells) treated with perchloric acid, followed by hydrolysis at 100°C for 45 minutes. | |

| HPLC Column | Radialpack Resolve C18 | |

| Mobile Phase | Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine | |

| Detection | Diode array UV detector | |

| Wavelengths | 6-MP: 322 nm; 6-MMP (as 4-amino-5-(methylthio)carbonyl imidazole (B134444) after hydrolysis): 303 nm | |

| Elution Times | 6-MP: ~6.0 min; 6-MMP derivative: ~10.2 min | |

| Quantification Limits | 6-MP: 10 pmol/8 x 108 erythrocytes; 6-MMP: 70 pmol/8 x 108 erythrocytes |

Below is a generalized workflow for the experimental determination of TPMT activity.

References

- 1. gastrotraining.com [gastrotraining.com]

- 2. Very important pharmacogene summary: thiopurine S-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mft.nhs.uk [mft.nhs.uk]

- 5. Human kidney thiopurine methyltransferase. Purification and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylation of mercaptopurine, thioguanine, and their nucleotide metabolites by heterologously expressed human thiopurine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylation of 6-mercaptopurine and 6-thioguanine by thiopurine S-methyltransferase. A comparison of activity in red blood cell samples of 199 blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Methylthio)purine in Purine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Methylthio)purine (6-MeMP), a key metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine, plays a pivotal role in the mechanism of action of these widely used immunosuppressive and anticancer agents. This technical guide provides a comprehensive overview of the metabolic pathway leading to 6-MeMP and its active form, 6-methylthioinosine (B81876) 5'-monophosphate (Me-tIMP). It delves into the primary mechanism of action of Me-tIMP: the potent inhibition of de novo purine (B94841) synthesis via the allosteric inhibition of amidophosphoribosyltransferase (PRPP amidotransferase), the rate-limiting enzyme of this pathway. This guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the key metabolic and signaling pathways to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.

Introduction

Thiopurine drugs, including 6-mercaptopurine and azathioprine, are cornerstones in the treatment of various diseases, including acute lymphoblastic leukemia, inflammatory bowel disease, and autoimmune disorders. Their therapeutic efficacy is dependent on their intracellular conversion to active metabolites that interfere with nucleic acid synthesis. One of the critical metabolic pathways involves the S-methylation of 6-mercaptopurine, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), leading to the formation of this compound. While initially considered an inactivation pathway, it is now understood that the subsequent conversion of 6-MeMP to its ribonucleotide metabolite, 6-methylthioinosine 5'-monophosphate (Me-tIMP), results in a potent inhibitor of the de novo purine synthesis pathway. This inhibition is a crucial component of the overall cytotoxic and immunosuppressive effects of thiopurine drugs.

Metabolism of 6-Mercaptopurine to 6-Methylthioinosine 5'-monophosphate

The metabolic activation of 6-mercaptopurine is a complex process involving multiple enzymatic steps. A key branch of this metabolism leads to the formation of the highly influential metabolite, 6-methylthioinosine 5'-monophosphate (Me-tIMP).

The metabolic conversion proceeds as follows:

-

Conversion of 6-Mercaptopurine to Thioinosine Monophosphate (TIMP): 6-mercaptopurine is first converted to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

S-methylation of TIMP to Me-tIMP: TIMP is then S-methylated by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylthioinosine 5'-monophosphate (Me-tIMP). S-adenosyl-L-methionine (SAM) serves as the methyl group donor in this reaction.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary mechanism by which Me-tIMP exerts its cytotoxic and immunosuppressive effects is through the potent inhibition of the de novo purine synthesis pathway. This pathway is essential for the production of purine nucleotides, which are the building blocks of DNA and RNA.

Target Enzyme: Amidophosphoribosyltransferase (PRPP Amidotransferase)

The key regulatory and rate-limiting step in the de novo purine synthesis pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, a reaction catalyzed by the enzyme amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT)[1]. Me-tIMP acts as a potent feedback inhibitor of this enzyme[2][3].

Allosteric Inhibition

Me-tIMP mimics the natural end-products of the purine synthesis pathway, such as AMP and GMP, which allosterically regulate the activity of PRPP amidotransferase[1][4]. By binding to the allosteric site of the enzyme, Me-tIMP induces a conformational change that reduces the enzyme's affinity for its substrates, PRPP and glutamine, thereby inhibiting the first committed step of purine biosynthesis. This "pseudofeedback inhibition" leads to a depletion of the intracellular pool of purine nucleotides, ultimately impairing DNA and RNA synthesis and leading to cell cycle arrest and apoptosis[5].

References

- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding of purine nucleotides to two regulatory sites results in synergistic feedback inhibition of glutamine 5-phosphoribosylpyrophosphate amidotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Methylthio)purine: Discovery, History, and Core Technical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylthio)purine (6-MMP), a principal metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine, plays a pivotal role in the therapeutic efficacy and toxicity of these widely used immunosuppressive and anti-cancer agents. This technical guide provides a comprehensive overview of the discovery, history, and key technical aspects of 6-MMP, including its synthesis, metabolic pathways, and associated experimental protocols. Quantitative data on its biological activities and pharmacokinetics are presented in structured tables for clarity and comparative analysis. Detailed methodologies for its quantification and related cellular assays are provided to support further research and development in this area.

Introduction and Historical Context

The story of this compound is intrinsically linked to the development of thiopurine drugs. In the mid-20th century, Nobel laureates Gertrude B. Elion and George H. Hitchings synthesized and investigated a series of purine (B94841) analogs, leading to the discovery of 6-mercaptopurine (6-MP) in 1951.[1] This compound demonstrated significant anti-leukemic activity and was rapidly brought into clinical use.[1] Subsequent research into the metabolism of 6-MP revealed that its effects were mediated through several intracellular metabolites, including the therapeutically active thioguanine nucleotides (TGNs) and the methylated derivatives. This compound emerged as a major product of this metabolic pathway, formed through the action of the enzyme thiopurine S-methyltransferase (TPMT).[2][3] Initially considered an inactive metabolite, further studies elucidated the crucial role of its precursor, 6-methylthioinosine (B81876) monophosphate (MeTIMP), as a potent inhibitor of de novo purine synthesis, contributing to the overall cytotoxic and immunosuppressive effects of the parent drug.[4][5]

Chemical Properties and Synthesis

This compound is a purine analog characterized by a methylthio group at the 6th position of the purine ring.

Synthesis:

A common laboratory-scale synthesis of this compound involves the methylation of 6-mercaptopurine. While detailed industrial synthesis protocols are proprietary, a general laboratory procedure can be adapted from related syntheses. Another approach involves the reaction of 6-chloropurine (B14466) with a methylthiolating agent.[6][7][8][9]

General Laboratory Synthesis from 6-Chloropurine:

-

Reaction: 6-Chloropurine is reacted with a methyl mercaptan source, such as sodium thiomethoxide, in a suitable solvent.

-

Procedure Outline:

-

Dissolve 6-chloropurine in an appropriate organic solvent (e.g., ethanol).

-

Add a solution of sodium thiomethoxide to the reaction mixture.

-

The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is then purified, for example, by recrystallization, to yield this compound.

-

Biological Activity and Mechanism of Action

This compound itself is generally considered to have low intrinsic biological activity.[10] Its significance lies in its formation as part of the metabolic cascade of 6-mercaptopurine and azathioprine. The precursor to 6-MMP, 6-methylthioinosine monophosphate (MeTIMP), is a potent inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step in de novo purine synthesis.[11] This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby contributing to the antiproliferative and immunosuppressive effects of the parent drugs.[12]

Quantitative Data

Table 1: In Vitro Efficacy of this compound

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | MCF7 | Antiproliferative activity | 23.6 | [10] |

Table 2: Pharmacokinetic Parameters of 6-Mercaptopurine Metabolites

| Metabolite | Half-life (t½) | Steady-State Concentration (pmol/8 x 10⁸ RBCs) | Notes | Reference |

| 6-Methylmercaptopurine ribonucleotides (6-MMPR) | ~5 days | 2837 (95% CI: 2101-3573) | Measured in patients with inflammatory bowel disease receiving 50 mg 6-MP daily. | [13] |

| 6-Thioguanine nucleotides (6-TGN) | ~5 days | 368 (95% CI: 284-452) | Measured in the same patient cohort as 6-MMPR. | [13] |

| 6-Methylmercaptopurine (6-MMP) | ~4 days | 1471 | Measured in a case of azathioprine/allopurinol co-therapy leading to myelotoxicity. | [14] |

Table 3: Toxicity Data for this compound

| Compound | Species | Route of Exposure | LD50 (mg/kg) | Reference |

| This compound | Mouse | Parenteral | 115 | [3] |

Experimental Protocols

HPLC Quantification of this compound in Red Blood Cells

This protocol is adapted from established methods for the analysis of 6-mercaptopurine metabolites.[2][6][15]

1. Sample Preparation: a. Collect whole blood in EDTA or heparin-containing tubes. b. Centrifuge to separate red blood cells (RBCs). c. Wash the RBC pellet with saline solution. d. Lyse the RBCs with a suitable buffer.

2. Acid Hydrolysis: a. To the RBC lysate, add dithiothreitol (B142953) (DTT) and perchloric acid. b. Heat the mixture at 100°C for 45-60 minutes. This step hydrolyzes the nucleotide metabolites to their purine bases. 6-MMP is converted to 4-amino-5-(methylthio)carbonyl imidazole (B134444) (AMTCI) for detection.[15] c. Cool the samples and centrifuge to remove precipitated proteins.

3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Purospher RP18-e, 150 x 4.6 mm). b. Mobile Phase: A mixture of methanol (B129727) and water (e.g., 7.5:92.5, v/v) containing a modifying agent like triethylamine.[2][15] c. Detection: UV detection at specific wavelengths for the analytes of interest (e.g., 303 nm for AMTCI, the derivative of 6-MMP).[2][15] d. Quantification: Create a standard curve using known concentrations of the analyte to quantify the amount in the samples.

4. Quantification Limits:

- The lower limit of quantification (LLOQ) for 6-MMP is typically in the range of 25-70 pmol/8 x 10⁸ erythrocytes.[2][15]

Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay

This is a general outline for a phenotypic assay to determine TPMT activity in red blood cells.[16][17]

1. Principle: The assay measures the rate of methylation of a thiopurine substrate (e.g., 6-mercaptopurine) by TPMT in an RBC lysate, using a methyl donor like S-adenosyl-L-methionine (SAM).

2. Procedure Outline: a. Prepare an RBC lysate from a whole blood sample. b. Incubate the lysate with 6-mercaptopurine and a radiolabeled or fluorescently tagged SAM. c. The reaction is stopped after a specific time. d. The product, this compound, is separated from the unreacted substrate, often by HPLC. e. The amount of product formed is quantified by detecting the tag (e.g., radioactivity or fluorescence). f. Enzyme activity is expressed in units per milliliter of packed RBCs.

3. Interpretation of Results:

- Normal Activity: Typically >15 units/mL RBC.[16]

- Intermediate Activity (Heterozygous): Approximately 6.3-15.0 units/mL RBC.[16]

- Low/Deficient Activity (Homozygous): <6.3 units/mL RBC.[16]

In Vitro Apoptosis Assay Using Annexin V Staining

This protocol describes a common method to assess apoptosis in cell cultures treated with thiopurines or their metabolites.[2][11][15]

1. Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

2. Procedure: a. Culture cells to the desired confluency and induce apoptosis by treating with the test compound (e.g., 6-MMP) for a specified duration. Include positive and negative controls. b. Harvest the cells (both adherent and floating) and wash with cold phosphate-buffered saline (PBS). c. Resuspend the cells in 1X Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate the cells in the dark at room temperature for 15 minutes. f. Analyze the cells by flow cytometry.

3. Data Analysis:

- Viable cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

De Novo Purine Synthesis (DNPS) Inhibition Assay

This assay measures the rate of de novo purine synthesis in cells, which can be inhibited by MeTIMP.[18][19]

1. Principle: The rate of DNPS is determined by measuring the incorporation of a labeled precursor, such as [¹³C]glycine or [¹⁵N]glutamine, into newly synthesized purine nucleotides.[1]

2. Procedure Outline: a. Culture cells in the presence or absence of the inhibitor (e.g., a precursor that is metabolized to MeTIMP). b. Add the labeled precursor to the culture medium and incubate for a defined period. c. Harvest the cells and extract the intracellular metabolites. d. Separate the purine nucleotides (e.g., AMP and GMP) using liquid chromatography. e. Analyze the isotopic enrichment of the purine nucleotides by mass spectrometry. f. The rate of DNPS is calculated based on the incorporation of the labeled precursor into the purine pool.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 6-Mercaptopurine

The following diagram illustrates the major metabolic pathways of 6-mercaptopurine, leading to the formation of active thioguanine nucleotides and the methylated metabolite, this compound.

References

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. This compound | CAS#:50-66-8 | Chemsrc [chemsrc.com]

- 4. Physiologically based pharmacokinetic model for 6-mercpatopurine: exploring the role of genetic polymorphism in TPMT enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. mdpi.com [mdpi.com]

- 7. jchps.com [jchps.com]

- 8. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. kumc.edu [kumc.edu]

- 12. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 13. Pharmacokinetics of 6-mercaptopurine in patients with inflammatory bowel disease: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Graphviz [graphviz.org]

- 17. DOT Language | Graphviz [graphviz.org]

- 18. ashpublications.org [ashpublications.org]

- 19. A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 6-(Methylthio)purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylthio)purine (6-MMP) is a pivotal metabolite of the therapeutic thiopurine drugs, 6-mercaptopurine (B1684380) (6-MP) and azathioprine. Its formation, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), is a critical step in the metabolic pathway of these drugs, influencing both their therapeutic efficacy and toxicity profiles. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and analytical methodologies. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support researchers and professionals in the fields of pharmacology, drug development, and clinical diagnostics.

Physicochemical Properties

This compound is a white to light-yellow crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, providing a foundation for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₄S | [2] |

| Molecular Weight | 166.204 g/mol | [2] |

| CAS Number | 50-66-8 | [2] |

| Melting Point | 219-223 °C | [3] |

| Boiling Point (Predicted) | 470.2 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.47 g/cm³ | [3] |

| Water Solubility | 769 mg/L | [4] |

| Solubility in Organic Solvents | DMSO: 100 mg/mL (with sonication) | [5] |

| DMF: 15 mg/mL | [6] | |

| pKa (Predicted) | 8.28 ± 0.20 | [4] |

| LogP (Predicted) | 1.07480 | [3] |

Spectroscopic Data

The structural elucidation and quantification of this compound are reliant on various spectroscopic techniques. The following tables summarize key spectral data.

UV-Vis Spectroscopy

| Wavelength (λmax) | Solvent |

| 218 nm, 289 nm | Not Specified |

| 303 nm | Methanol-water with triethylamine |

Infrared (IR) Spectroscopy

A detailed IR spectrum is available through public databases such as the NIST WebBook.[2] The spectrum shows characteristic peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 166, consistent with its molecular weight.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | Not specified | 2.3 | -SCH₃ (3H) |

| 8.20 | Imidazole ring proton (1H) | ||

| ¹³C NMR | DMSO | (Data requires access to specialized databases) |

Note: Specific peak assignments for ¹³C NMR require further analysis of spectral data, which can be found in specialized databases.

Synthesis of this compound

This compound can be synthesized from its precursor, 6-mercaptopurine, through a methylation reaction. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 6-Mercaptopurine

Objective: To synthesize this compound by methylation of 6-mercaptopurine.

Materials:

-

6-mercaptopurine (6-MP)

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Distilled water

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 6-mercaptopurine in an aqueous solution of sodium hydroxide in a round-bottom flask with stirring. The base will deprotonate the thiol group, forming the thiolate anion.

-

Add a stoichiometric equivalent of methyl iodide to the solution.

-

Gently heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.

-

Dry the purified product under vacuum.

-

Confirm the identity and purity of the synthesized compound using the spectroscopic methods outlined in Section 2 and by melting point determination.

Analytical Methodology: Quantification in Biological Samples

The quantification of this compound, often as its nucleotide metabolites, in biological matrices like red blood cells (RBCs) is crucial for therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of this compound Metabolites in Red Blood Cells

Objective: To quantify the concentration of this compound metabolites in red blood cells.

Materials and Equipment:

-

Whole blood sample collected in an EDTA tube

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase: e.g., methanol-water mixture with a buffer like triethylamine

-

Centrifuge

-

Heating block or water bath

-

Vortex mixer

-

Syringe filters

Procedure:

-

Sample Preparation (RBC Lysis and Protein Precipitation):

-

Separate red blood cells from plasma by centrifugation.

-

Lyse a known volume of RBCs with a hypotonic solution.

-

Add perchloric acid to the lysate to precipitate proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

-

Hydrolysis of Nucleotides:

-

Transfer the supernatant to a clean tube.

-

Add DTT to the supernatant.

-

Heat the sample at 100°C for 45-60 minutes to hydrolyze the 6-methylmercaptopurine (B131649) ribonucleotides to the this compound base.

-

-

HPLC Analysis:

-

Cool the hydrolyzed sample and filter it through a syringe filter.

-

Inject a specific volume of the filtrate onto the HPLC system.

-

Elute the sample through a C18 column using an isocratic or gradient mobile phase.

-

Detect this compound using a UV detector at its maximum absorbance wavelength (e.g., 303 nm).

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Express the final concentration relative to the number of red blood cells (e.g., in pmol/8 x 10⁸ RBCs).

-

Metabolic Pathway and Mechanism of Action

This compound is a key metabolite in the metabolism of 6-mercaptopurine. The enzyme thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-mercaptopurine to form this compound.[7] This metabolic step is in competition with the conversion of 6-mercaptopurine to thioguanine nucleotides (TGNs), which are the primary cytotoxic metabolites.

The ribonucleotide form of this compound, 6-methylthioinosine (B81876) monophosphate (MeTIMP), is a potent inhibitor of de novo purine (B94841) synthesis.[8][9] Specifically, MeTIMP inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, which catalyzes the first committed step in the purine biosynthesis pathway.[8] This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby contributing to the overall cytotoxic and immunosuppressive effects of 6-mercaptopurine therapy. However, high levels of this compound metabolites have been associated with an increased risk of hepatotoxicity.[7]

Visualizations

Metabolic Pathway of 6-Mercaptopurine

Caption: Metabolic fate of 6-mercaptopurine.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization of this compound.

Experimental Workflow for HPLC Analysis

Caption: HPLC analysis of this compound metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Purine, 6-(methylthio)- [webbook.nist.gov]

- 3. This compound | CAS#:50-66-8 | Chemsrc [chemsrc.com]

- 4. This compound CAS#: 50-66-8 [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]

- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 9. ClinPGx [clinpgx.org]

An In-depth Technical Guide to 6-(Methylthio)purine: Structure, Function, and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylthio)purine (6-MMP), also known as 6-methylmercaptopurine (B131649), is a pivotal metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine. These medications are integral to the treatment of various diseases, including acute lymphoblastic leukemia and autoimmune disorders. This technical guide provides a comprehensive overview of the structure, multifaceted functions, and mechanisms of action of this compound. It delves into its role as a key modulator of the de novo purine (B94841) synthesis pathway, presenting quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the involved signaling cascades. This document is intended to serve as a critical resource for researchers and professionals engaged in drug development and the study of cellular metabolism and cancer therapeutics.

Structure of this compound

This compound is a purine analogue characterized by a methylthio group attached to the sixth carbon of the purine ring. It is a methylated derivative of the therapeutic agent 6-mercaptopurine.[1][2]

Chemical and Physical Properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆N₄S | [3][4] |

| Molecular Weight | 166.21 g/mol | [3][4] |

| CAS Number | 50-66-8 | [3][4] |

| IUPAC Name | 6-(methylsulfanyl)-9H-purine | [4] |

| Synonyms | 6-Methylmercaptopurine, 6-MMP, NSC 20105 | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| SMILES | CSc1ncnc2[nH]cnc12 | [3] |

| InChI Key | UIJIQXGRFSPYQW-UHFFFAOYSA-N | [3] |

Biological Function and Mechanism of Action

The primary biological function of this compound is intrinsically linked to the metabolic pathway of its parent compound, 6-mercaptopurine. 6-MP is a prodrug that undergoes intracellular conversion to various active metabolites. One of the key metabolic routes involves the methylation of 6-MP by the enzyme thiopurine S-methyltransferase (TPMT) to form this compound.[6][7]

The principal mechanism of action of 6-MMP's active form, methylthioinosine monophosphate (Me-TIMP), is the potent inhibition of de novo purine synthesis.[8][9] This pathway is crucial for the production of purine nucleotides (adenine and guanine), which are essential building blocks for DNA and RNA synthesis.

Me-TIMP specifically targets and inhibits amidophosphoribosyltransferase (ATase), the rate-limiting enzyme that catalyzes the first committed step of the de novo purine synthesis pathway.[3] By blocking this critical step, Me-TIMP effectively depletes the intracellular pool of purine nucleotides. This depletion leads to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell cycle arrest and apoptosis. This cytotoxic effect is particularly pronounced in rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for purine nucleotides.[10]

Signaling Pathway and Metabolic Cascade

The metabolic activation of 6-mercaptopurine and the subsequent action of this compound involve a complex interplay of enzymes and metabolic intermediates. The following diagram illustrates this pathway.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacokinetics of this compound's precursor and its metabolites.

| Parameter | Value | Cell/System | Reference(s) |

| 6-MMPR Half-life | ~5 days | Red Blood Cells (IBD patients) | [8] |

| Mean 6-MMPR Concentration | 2837 pmol/8 x 10⁸ RBCs (95% CI: 2101-3573) | Red Blood Cells (IBD patients on 50mg 6-MP daily) | [8] |

| 6-MP IC50 | 10 ± 2 µM | Molt-3 cell line and healthy PBMCs | [11] |

| 6-MP EC50 (Cytotoxicity) | 200 µM (at 2 hours) | Isolated rat hepatocytes |

Note: 6-MMPR refers to 6-methylmercaptopurine ribonucleotides, the intracellular active form of 6-MMP.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

De Novo Purine Synthesis Inhibition Assay

This protocol outlines a method to measure the inhibition of de novo purine synthesis in cultured cells using a radiolabeled precursor.

Workflow Diagram:

Methodology:

-

Cell Culture: Plate cells (e.g., L5178Y lymphoma cells) in a suitable culture medium and grow to mid-logarithmic phase.

-

Treatment: Treat the cells with varying concentrations of 6-methylmercaptopurine ribonucleoside (6-MMPR) or a vehicle control for a predetermined time.

-

Radiolabeling: Add [¹⁴C]formate to the culture medium.[8]

-

Incubation: Incubate the cells for a specific period to allow for the incorporation of the radiolabel into newly synthesized purine nucleotides.

-

Nucleotide Extraction: Harvest the cells, wash with cold phosphate-buffered saline (PBS), and extract the intracellular nucleotides using a suitable method, such as perchloric acid extraction.

-

Separation: Separate the purine nucleotides (e.g., ATP, GTP) from the cell extract using high-performance liquid chromatography (HPLC).

-

Quantification: Collect the fractions corresponding to the purine nucleotides and quantify the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of de novo purine synthesis in treated and control cells. Determine the concentration of 6-MMPR that causes 50% inhibition (IC50).

Cytotoxicity Assays

4.2.1. WST-1 Assay

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 0.1-1.0 x 10⁶ cells/mL in 100 µL of culture medium.[4]

-

Compound Treatment: Add various concentrations of this compound to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for 24-96 hours at 37°C in a 5% CO₂ incubator.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[4]

-

Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of this compound.

4.2.2. LDH Cytotoxicity Assay